N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Attachment of Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through alkylation reactions using cyclohexylmethyl halides.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the cyclohexylmethyl group.
Reduction: Reduction reactions can occur at the acetamide group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the fluorobenzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or cyclohexylmethyl group.
Reduction: Reduced forms of the acetamide group or thiazole ring.
Substitution: Substituted derivatives at the fluorobenzyl or thiazole positions.
Scientific Research Applications
N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-2-(2-benzylthio)thiazol-4-yl)acetamide
- N-(cyclohexylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- N-(cyclohexylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the 4-fluorobenzyl group can significantly alter the compound’s biological activity and chemical properties compared to its analogs.
- Thiazole Ring : The thiazole ring is a key structural feature that contributes to the compound’s unique reactivity and potential biological activities.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h6-9,13-14H,1-5,10-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPPDFSJLZBKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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